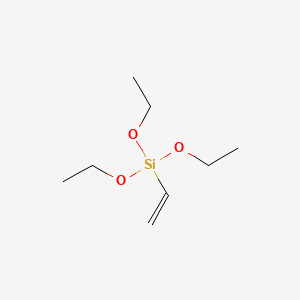

Vinyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Triethoxyvinylsilane (TEVS), also known as Vinyltriethoxysilane, is an organosilicon compound with the formula C8H18O3Si (or (C2H5O)3SiCH=CH2) PubChem: . It is a colorless liquid that finds applications in various scientific research fields due to its unique properties. Here's a breakdown of its key applications:

Precursor for Polymer Synthesis

TEVS acts as a monomer and comonomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions, while the ethoxysilyl groups can undergo hydrolysis and condensation, leading to crosslinking Wikipedia: en.wikipedia.org/wiki/Vinyltriethoxysilane. This bifunctionality makes TEVS a valuable building block for:

- Ethylene-vinyltrimethoxysilane (EVM) copolymers: EVM copolymers possess good adhesion properties and are used in applications like electrical insulation and adhesives ScienceDirect.

- Ethylene-vinyl acetate-vinyltrimethoxysilane (EVAc-VTMOS) terpolymers: EVAc-VTMOS terpolymers combine the flexibility of vinyl acetate with the crosslinking ability of VTMOS (a close relative of TEVS), leading to materials with enhanced mechanical properties Journal of Applied Polymer Science: .

Crosslinking Agent

The hydrolyzable ethoxysilyl groups in TEVS react with moisture to form silanol (Si-OH) groups. These silanol groups can then condense with themselves or with other silanol-containing materials, leading to the formation of strong covalent bonds American Chemical Society. This crosslinking ability makes TEVS useful for:

- Modifying polymers: TEVS can be incorporated into existing polymers to improve their mechanical strength, thermal stability, and water resistance Journal of Vinyl and Additive Technology: .

- Surface modification: TEVS can be used to modify the surface properties of inorganic materials like glass and silica. The crosslinking between TEVS and the surface enhances adhesion and creates a more hydrophobic surface Langmuir.

Vinyltriethoxysilane is an organosilicon compound represented by the molecular formula . It appears as a colorless liquid and is classified as a bifunctional silane due to the presence of both a vinyl group and hydrolytically sensitive ethoxysilyl groups. This unique structure allows it to act as a crosslinking agent in various chemical processes, enhancing the mechanical and chemical properties of materials it interacts with .

The mechanism of action of TEVS depends on the specific application. As a coupling agent, TEVS bridges organic and inorganic materials through siloxane bond formation between the hydrolyzed ethoxysilane groups and the inorganic surface []. In adhesion promotion, TEVS improves the adhesion between dissimilar materials by creating a compatible interface via siloxane bonds.

TEVS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the eyes, skin, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling TEVS.

Data:

- Flammability: Flash point 34 °C.

- Cross-Coupling Reactions: The vinyl group can engage in cross-coupling reactions with aryl halides, facilitating the formation of carbon-carbon bonds. This reaction is often catalyzed by palladium or nickel complexes .

- Hydrolysis: In the presence of moisture, the ethoxysilyl groups hydrolyze, leading to the formation of silanol groups. These can further condense to form silicon-oxygen-silicon bonds, enabling crosslinking in polymer matrices .

- Reactions with Enamines: Vinyltriethoxysilane can react with enamines to produce silylenamines, which can subsequently participate in further organic transformations .

Several methods exist for synthesizing vinyltriethoxysilane:

- Direct Silylation: This involves reacting vinyl chloride with triethoxysilane in the presence of a base, typically sodium hydride or potassium carbonate.

- Hydrolysis and Condensation: Ethyl orthosilicate can be hydrolyzed and then reacted with vinyl compounds under controlled conditions to yield vinyltriethoxysilane.

- Silicon-Based Cross-Coupling: Utilizing palladium-catalyzed reactions between vinyl halides and trialkoxysilanes can also lead to the formation of this compound .

Vinyltriethoxysilane's dual functionality allows it to effectively bond organic and inorganic materials while providing unique cross-linking capabilities that enhance material performance in various applications.

Interaction studies involving vinyltriethoxysilane often focus on its role as a coupling agent. For instance, research has demonstrated that modifying polymer surfaces with this silane enhances compatibility with inorganic fillers, leading to improved mechanical properties and reduced microvoid formation in composites . Additionally, studies have explored its effectiveness in promoting adhesion between dissimilar materials, such as polymers and glass fibers.

Vinyltriethoxysilane is manufactured almost exclusively by catalytic hydrosilylation of acetylene with triethoxysilane. The reaction is exothermic and highly selective when platinum complexes are employed. Commercial plants typically operate in the liquid phase between ninety and one-hundred-thirty degrees Celsius under mild pressure (thirty to fifty kilopascals). Using chloroplatinic acid as the homogeneous catalyst gives isolated yields above ninety percent while suppressing the dimeric by-product bis(triethoxysilyl)ethane [1] [2]. Continuous vapour-phase reactors equipped with silica-supported tetraammineplatinum(II) chloride permit solvent-free operation and facile platinum recovery; selectivities remain above eighty percent at one-hundred-twenty to one-hundred-eighty degrees Celsius, reducing catalyst losses that can otherwise account for up to thirty percent of product cost [3] [4].

Alternative routes exist but are less common industrially. Vinyltrichlorosilane formed by direct addition of trichlorosilane to acetylene can be alcoholised with anhydrous ethanol to give vinyltriethoxysilane in eighty-five to ninety percent yield [1]. Laboratory studies also demonstrate a one-pot, gas-phase addition of acetylene to triethoxysilane over phosphine-modified platinum catalysts at two-hundred to two-hundred-forty degrees Celsius, delivering more than ninety percent of the desired product while minimising positional isomers [2].

| Feedstocks | Catalyst system | Temperature (°C) | Pressure (kPa) | Reactor mode | Isolated yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triethoxysilane + acetylene | Chloroplatinic acid in liquid phase | 90–130 | 30–50 | Stirred liquid | 82–94 [1] [2] | |

| Triethoxysilane + acetylene | Silica-supported tetraammineplatinum(II) chloride | 120–180 | ≈101 | Fixed-bed vapour | 80–92 [3] | |

| Vinyltrichlorosilane + ethanol | Acid-catalysed alcoholysis | 70–85 | Ambient | Liquid | 85–90 [1] | |

| Triethoxysilane + acetylene | Phosphine-modified platinum, gas phase | 200–240 | 30–35 | Tubular vapour | >90 [2] |

Sol-Gel Processing Techniques

The three hydrolysable ethoxy groups of vinyltriethoxysilane enable sol-gel conversion to hybrid silica networks while the pendant vinyl group preserves organic reactivity. Under strongly acidic, water-rich conditions the initial hydrolysis generates linear oligomers that coil and subsequently branch; small-angle X-ray scattering combined with persistent-chain modelling shows coil formation dominates until branching probability rises, producing non-randomly branched macromolecules. The apparent activation energy for this structural evolution is twenty-one ± one kilojoules per mole [5].

In contrast, rapid acid hydrolysis followed by base-initiated condensation yields highly condensed agglomerates whose growth kinetics follow reaction-limited cluster–cluster aggregation. Vinyltriethoxysilane sols do not gel alone because the trifunctional centre leads to insufficient cross-link density, but incorporation of a tetra-functional precursor such as tetraethoxysilane restores a three-dimensional network. Nuclear magnetic resonance and small-angle X-ray scattering measurements assign a fractal dimension of 1.9 to the growing clusters, and the characteristic cluster size increases linearly with time [6].

| Hydrolysis/condensation regime | pH control | Temperature (K) | Gelation outcome | Dominant morphology | Kinetic/energetic findings | Reference |

|---|---|---|---|---|---|---|

| Acid (pH ≈ 2) → Base (pH ≈ 11) | Two-step | 298–333 | No macroscopic gel; viscous sol | Initially linear chains, later branched coils | Activation energy 21 ± 1 kJ mol⁻¹ [5] | |

| Rapid acid hydrolysis, water excess | pH ≈ 1 | 298 | No gel (trifunctional only) | Highly condensed oligomers | Logarithmic time dependence of condensation [6] | |

| Acid hydrolysis with tetraethoxysilane co-monomer | pH ≈ 1 then base | 298 | Clear, crack-free gels | Hybrid silica–vinyl network | Fractal dimension 1.9; reaction-limited aggregation [6] |

These findings underpin current coating and aerogel formulations, where adjusting precursor ratios, solvent exchange media and ageing temperature prevents structural collapse and preserves porosity in surfactant-free systems [7].

Copolymerization Strategies with Vinyl Monomers

Because the vinyl group remains available for radical addition, vinyltriethoxysilane can be incorporated into diverse organic polymers, providing in-situ cross-linkable alkoxysilane sites. Free-radical solution copolymerisation with styrene illustrates the chemistry: feeding styrene to vinyltriethoxysilane in a two-to-three molar ratio at seventy degrees Celsius with azobisisobutyronitrile initiator affords random copolymers whose vinyltriethoxysilane content (by proton nuclear magnetic resonance) ranges from four to eleven mole percent. The number-average molecular weight measured by gel permeation chromatography rises from twenty-six-thousand to one-hundred-sixty-three-thousand grams per mole when the vinyltriethoxysilane fraction is lowered, indicating significant chain-transfer by the silane units [8]. Subsequent hydrolysis–condensation with dimethyldimethoxysilane generates star-shaped polystyrene terminated by polydimethylsiloxane arms; water-contact angles of up to one-hundred-nine degrees demonstrate surface hydrophobisation without resorting to living-radical techniques [8].

Industrial wire-and-cable insulation relies on copolymerising small amounts (typically one to five weight percent) of vinyltriethoxysilane with ethylene. Moisture-curing of the extruded material forms siloxane cross-links that raise heat resistance and creep strength while maintaining electrical insulation [9].

| Co-monomer | Polymerisation route | Feed molar ratio | Incorporated vinyltriethoxysilane (mol %) | Number-average molecular weight (g mol⁻¹) | Notable properties after condensation | Reference |

|---|---|---|---|---|---|---|

| Styrene | Thermally initiated free-radical solution | 2:3 | 11 | 26 000 | Hydrophobic surface (contact angle 109°) after siloxane formation [8] | |

| Styrene | Thermally initiated free-radical solution | 4:1 | 4 | 163 000 | Roughened micro-phase-separated films; contact angle 101° [8] | |

| Ethylene | High-pressure radical copolymerisation (commercial) | ≈ 97:3 | 1–5 wt % | Not disclosed | Moisture-curable cross-linked polyethylene with enhanced mechanical strength [9] |

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (kJ/mol) | 21 ± 1 | [1] [3] |

| pH Range for Optimal Hydrolysis | 2-5 (acidic conditions) | [2] [4] |

| Temperature Range (°C) | 25-80 | [1] [4] |

| Reaction Order (pH dependent) | 1-2 | [2] |

| Hydrolysis Rate Constant (h⁻¹) at pH 4 | 0.6 | [2] |

| Hydrolysis Rate Constant (h⁻¹) at pH 9 | 0.18-0.23 | [2] |

| Water/Silane Ratio (optimal) | 1.0-1.5 | [2] |

| First Hydrolysis Step Rate | Rate limiting step | [2] |

| Condensation Onset Concentration (M) | 0.30 | [4] |

pH-Dependent Reaction Pathways

The hydrolysis and condensation kinetics of vinyltriethoxysilane exhibit strong pH dependence, with distinct reaction mechanisms operating under acidic, neutral, and basic conditions [2] [5]. Under acidic conditions (pH < 4), the hydrolysis reaction is accelerated through protonation of the ethoxy leaving groups, making them more susceptible to nucleophilic attack by water molecules [6] [5]. This acid-catalyzed mechanism proceeds via an SN2-type displacement where the protonated ethoxy group serves as an excellent leaving group [6].

In strongly acidic environments (pH < 2), the hydrolysis rate becomes very fast, but condensation reactions are significantly slower due to the protonation of silanol groups, which reduces their nucleophilicity [5]. The rate minimum for hydrolysis occurs around pH 7, where neither acid nor base catalysis is operative [2] [7]. Under basic conditions (pH > 7), hydroxyl ions directly attack the silicon center, leading to faster condensation but slower hydrolysis rates [5].

Table 2: pH-Dependent Reaction Pathways for Vinyltriethoxysilane

| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Mechanism | Reference |

|---|---|---|---|---|

| < 2 (Strongly Acidic) | Very Fast | Very Slow | Acid-catalyzed hydrolysis | [2] [5] |

| 2-4 (Acidic) | Fast | Slow | Protonation of ethoxy groups | [2] [4] |

| 4-7 (Neutral) | Slow | Slow | Uncatalyzed hydrolysis | [2] |

| 7-9 (Basic) | Moderate | Fast | Base-catalyzed condensation | [2] [5] |

| > 9 (Strongly Basic) | Slow | Very Fast | Hydroxyl ion attack | [2] [5] |

The pH dependence follows a characteristic U-shaped curve when plotting reaction rate versus pH, with minima occurring around pH 7 for hydrolysis and pH 4 for condensation [7] [5]. Each unit change in pH results in approximately a ten-fold rate acceleration, demonstrating the strong influence of acid-base catalysis on these reactions [7]. The shift in optimal pH between hydrolysis and condensation reactions allows for controlled processing where these steps can be sequentially optimized.

Solvent Effects on Silanol Formation

The choice of solvent significantly influences both the rate of hydrolysis and the stability of the resulting silanol intermediates [8] [9]. Protic solvents such as alcohols compete with water for coordination to the silicon center, thereby reducing the overall hydrolysis rate [8] [10]. Ethanol, commonly used in sol-gel processes, decreases the hydrolysis rate to approximately 30-50% of that observed in pure aqueous systems due to competitive coordination and hydrogen bonding effects [8] [10].

The solvent dielectric constant and polarity play crucial roles in determining reaction kinetics [9]. High-polarity solvents such as acetonitrile enhance the hydrolysis rate through dipole-dipole interactions that stabilize the transition state [9]. Conversely, non-polar solvents like toluene significantly retard the hydrolysis process, reducing rates to 10-20% of aqueous systems [11]. The presence of hydrogen-bond-accepting solvents stabilizes silanol intermediates through intermolecular hydrogen bonding, preventing premature condensation [9].

Table 3: Solvent Effects on Silanol Formation

| Solvent | Hydrolysis Rate (Relative) | Silanol Stability | Water Content Effect | Reference |

|---|---|---|---|---|

| Water | 1.0 (baseline) | High | Direct reaction medium | [2] [8] |

| Ethanol | 0.3-0.5 | Moderate | Competes with hydrolysis | [8] [10] |

| Methanol | 0.4-0.6 | Moderate | Moderate interference | [12] |

| Acetone | 0.2-0.4 | Low | Minimal interference | [9] |

| Tetrahydrofuran (THF) | 0.6-0.8 | Moderate | Moderate interference | [2] |

| Toluene | 0.1-0.2 | Low | Minimal interference | [11] |

| Acetonitrile | 0.5-0.7 | Moderate | Dipole moment enhancement | [9] |

Water content in the reaction medium directly affects both the extent of hydrolysis and the distribution of silanol species [2] [13]. Substoichiometric water concentrations (water/silane ratios < 1.0) lead to incomplete hydrolysis and the formation of partially hydrolyzed intermediates [13]. Optimal water/silane ratios of 1.0-1.5 promote complete hydrolysis while minimizing excessive condensation that can lead to gelation [2]. Excess water (ratios > 2.0) can inhibit further condensation reactions by diluting the silanol concentration below the critical threshold for network formation [2].

Crosslinking Behavior in Polymer Systems

Vinyltriethoxysilane demonstrates exceptional crosslinking behavior when incorporated into various polymer systems, functioning through a dual mechanism involving both the vinyl functionality and the hydrolyzable ethoxy groups [14] [15]. The crosslinking process typically occurs in two distinct stages: first, the vinyl group participates in radical polymerization or grafting reactions with the polymer backbone, and second, the ethoxy groups undergo moisture-induced hydrolysis and condensation to form siloxane crosslinks [16] [17].

In polyethylene systems, vinyltriethoxysilane has been extensively studied for producing crosslinked polyethylene through silane grafting followed by moisture curing [14] [18] [15]. The grafting process is typically initiated using dicumyl peroxide, which generates free radicals that facilitate the reaction between the vinyl group and the polymer chain [15] [16]. Low-density polyethylene (LDPE) systems demonstrate superior grafting efficiency compared to high-density polyethylene (HDPE), achieving gel contents of 75-85% versus 60-80% respectively [15].

Table 4: Crosslinking Behavior in Different Polymer Systems

| Polymer System | VTES Content (wt%) | Gel Content (%) | Crosslinking Temperature (°C) | Reference |

|---|---|---|---|---|

| Polyethylene (LDPE) | 1-3 | 75-85 | 120-150 | [14] [18] [15] |

| Polyethylene (HDPE) | 2.5-7.5 | 60-80 | 100-150 | [15] |

| EPDM Rubber | 3-4 | 70-90 | 150-180 | [16] [17] |

| Nitrile Rubber (NBR) | 5 | 85-95 | 160-180 | [19] [20] |

| Ethylene-Propylene Copolymer | 2.5-5.0 | 65-85 | 140-160 | [14] |

| Silica-filled Composites | 1-5 | 80-95 | 80-120 | [19] [21] |

| Polyester Fabrics | 1 | N/A | 150 | [22] [23] |

The crosslinking mechanism in elastomeric systems such as EPDM (ethylene-propylene-diene terpolymer) rubber involves the formation of both carbon-carbon bonds through vinyl polymerization and silicon-oxygen bonds through siloxane network formation [16] [17]. Studies have shown that moisture crosslinking of vinyltriethoxysilane-grafted EPDM can be achieved at room temperature using catalysts such as dibutyl tin dilaurate, significantly improving mechanical properties including tensile strength and elongation at break [17].

In nitrile rubber (NBR) nanocomposites, vinyltriethoxysilane demonstrates particularly effective crosslinking behavior when used to modify silica nanoparticles [19] [20]. The grafting ratio of vinyltriethoxysilane on silica reaches 89%, creating strong chemical interactions between silica nanoparticles and NBR chains through double bonds [19]. This results in significant improvements in tensile strength (37% increase), modulus at 300% elongation (25% improvement), and overall reinforcing index compared to unmodified systems [19].

Surface Modification Mechanisms

Vinyltriethoxysilane exhibits versatile surface modification capabilities through its ability to form covalent bonds with various inorganic substrates while providing reactive vinyl functionality for further chemical modification [24] [25]. The surface modification mechanism proceeds through a well-established pathway involving hydrolysis of ethoxy groups to form silanol intermediates, followed by condensation reactions with surface hydroxyl groups on the substrate [26] [27].

The effectiveness of surface modification depends significantly on the nature of the substrate and the density of available hydroxyl groups [21] [28]. Silica surfaces, which possess abundant silanol groups, demonstrate the highest grafting rates (89-91%) due to the high reactivity and density of surface sites [21] [28]. Glass surfaces also show excellent reactivity with grafting rates of 85-95%, facilitated by the presence of silanol groups that readily condense with the hydrolyzed silane [29] [30].

Covalent Bond Formation with Inorganic Substrates

The formation of covalent bonds between vinyltriethoxysilane and inorganic substrates occurs through a multistep mechanism involving hydrolysis, adsorption, and condensation [31] [32]. Initially, the ethoxy groups undergo hydrolysis in the presence of surface-adsorbed water or moisture, generating reactive silanol species (≡Si-OH) [32] [33]. These silanol intermediates then undergo condensation reactions with surface hydroxyl groups, forming stable siloxane bonds (≡Si-O-Si≡) that provide strong chemical adhesion [32] [34].

Table 5: Surface Modification Mechanisms on Different Substrates

| Substrate | Grafting Rate (%) | Bond Formation Mechanism | Treatment Temperature (°C) | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | 89-91 | Si-O-Si network formation | 80-120 | [19] [21] [28] |

| Glass Surfaces | 85-95 | Covalent Si-O bonds | Room temperature | [35] [29] [30] |

| Aluminum Surfaces | 70-80 | Oxide layer interaction | 100-150 | [33] |

| Steel/Iron Surfaces | 60-75 | Hydroxyl group reaction | 80-120 | [36] |

| Carbon Fiber | 80-90 | Surface oxidation + silane | 150 | [37] |

| Mineral Fillers | 75-85 | Hydroxyl group substitution | 100-130 | [38] [39] |

| Ceramic Surfaces | 70-85 | Surface silanol condensation | 120-160 | [40] |

The bond formation process on metal oxide surfaces involves interaction with the native oxide layer rather than direct reaction with the metallic substrate [33] [36]. On aluminum surfaces, vinyltriethoxysilane reacts with the aluminum oxide layer, achieving grafting rates of 70-80% under optimal conditions [33]. The resulting surface modification significantly improves corrosion resistance and hydrophobic properties, as demonstrated by increased water contact angles and enhanced electrochemical protection [33].

Carbon fiber surfaces require pretreatment with oxidizing agents to generate sufficient hydroxyl groups for effective silane coupling [37]. Liquid-phase oxidation using hydrogen peroxide increases the density of carboxyl and hydroxyl groups on the carbon fiber surface, providing reactive sites for vinyltriethoxysilane attachment [37]. The grafting process results in improved interfacial adhesion between carbon fibers and polymer matrices, particularly in composite applications [37].

Interfacial Adhesion Promotion

Vinyltriethoxysilane functions as an effective interfacial adhesion promoter by creating a molecular bridge between inorganic substrates and organic polymers [41] [42]. The dual functionality of the molecule allows the ethoxy groups to react with inorganic surfaces while the vinyl group remains available for reaction with organic matrices through various polymerization mechanisms [25] [43]. This bifunctional nature enables the formation of strong interfacial bonds that significantly enhance composite performance [41].

The adhesion promotion mechanism involves the formation of an interphase region where the silane coupling agent creates a gradual transition from the inorganic substrate to the organic matrix [32] [44]. Sum frequency generation vibrational spectroscopy studies have revealed that the orientation and ordering of silane molecules at the interface are crucial for adhesion promotion [32]. Properly oriented silane molecules with their functional groups directed toward the polymer phase demonstrate superior adhesion performance compared to randomly oriented systems [32].

In silica-filled rubber composites, vinyltriethoxysilane-based coupling agents demonstrate superior performance compared to conventional sulfur-containing silane coupling agents [41] [42]. The multiple alkoxysilyl sites in modified silane systems increase the probability of silanization, yielding high coupling efficiency and better silica dispersion [41]. This results in improved "magic triangle" properties (rolling resistance, wet grip, and wear resistance) that are critical for tire applications [41].

Purity

Physical Description

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 155 of 218 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (61.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other basic inorganic chemical manufacturing

Custom compounding of purchased resin

Paint and coating manufacturing

Plastics product manufacturing

Silane, ethenyltriethoxy-: ACTIVE

Dates

Super-tough, anti-fatigue, self-healable, anti-fogging, and UV shielding hybrid hydrogel prepared via simultaneous dual in situ sol-gel technique and radical polymerization

Juan Du, Xiaohong She, Wenli Zhu, Qiaoling Yang, Huaju Zhang, Chihui TsouPMID: 31647091 DOI: 10.1039/c9tb01625b

Abstract

In this work, we propose a universal strategy to construct tough hybrid hydrogels simply by a dual in situ sol-gel reaction of vinyltriethoxysilane (VTES) and tetrabutyl titanate (TBOT), as well as an in situ radical polymerization of acrylamide (AM) and VTES. Interestingly, nano-SiOand nano-TiO

acted as both multifunctional hybrid crosslinker and nanofiller in this hybrid hydrogel. Meanwhile, covalent bonding existed between TiO

and SiO

, as well as polymers and SiO

, and non-covalent interactions existed between TiO

and polymers, as well as the organic skeleton. The obtained hybrid hydrogel exhibited high tensile strength (38.78-330.50 kPa), medium tensile elastic modulus (26.53-120.48 kPa), ultrahigh compression strength (1.86-6.22 MPa), unprecedented fatigue resistance, and self-healability due to its unique hierarchical inorganic hybrid crosslinking mechanism. In addition, this hydrogel also displayed considerable anti-fogging and UV-shielding property. Hence, this hybrid hydrogel will have many potential uses in soft robots, substitutes for load-bearing tissues, and optical devices.

Phthalocyanine-based mesoporous organosilica nanoparticles: NIR photodynamic efficiency and siRNA photochemical internalization

Gülçin Ekineker, Christophe Nguyen, Sümeyra Bayır, Sofia Dominguez Gil, Ümit İşci, Morgane Daurat, Anastasia Godefroy, Laurence Raehm, Clarence Charnay, Erwan Oliviero, Vefa Ahsen, Magali Gary-Bobo, Jean-Olivier Durand, Fabienne DumoulinPMID: 31501844 DOI: 10.1039/c9cc05703j

Abstract

Mesoporous organosilica nanoparticles (PHT-PMO) have been prepared from an octa-triethoxysilylated Zn phthalocyanine precursor. These PHT-PMO nanoparticles had no dark toxicity but high phototoxicity when irradiated at 650 nm, and remarkable near-infrared phototoxicity when excited at 760 and 810 nm. The PHT-PMO were then aminated to promote electrostatic complexation with siRNA. Transfection experiments were performed upon NIR irradiation and photochemical internalization was very efficient, leading to 65% luciferase extinction in MCF-7 cancer cells expressing stable luciferase.Fabrication of magnetic polymers based on deep eutectic solvent for separation of bovine hemoglobin via molecular imprinting technology

Wei Xu, Yuzhi Wang, Xiaoxiao Wei, Jing Chen, Panli Xu, Rui Ni, Jiaojiao Meng, Yigang ZhouPMID: 30598138 DOI: 10.1016/j.aca.2018.10.044

Abstract

In this work, molecularly imprinted polymers (MIPs) were prepared with vinyl-coated magnetic particles (FeO

@VTEO) as the support material, deep eutectic solvent (DES) based on vinyl as the functional monomer, respectively. N,N-methylenebisacrylamide (MBAAm) was used as the crosslinker on account of its abundant carbon-carbon double bonds. The MIPs were prepared with the addition of bovine hemoglobin (BHb) acted as the template. The MIPs particles can be collected quickly by a magnetic field. The composition and morphology of the MIPs particles were characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), fourier transform infrared spectrometry (FT-IR) and thermo-gravimetric analysis (TGA). X-ray diffraction (XRD) was used to illustrate the cubic inverse spinel structure of Fe

O

. Meanwhile, vibrating sample magnetometer (VSM) was applied to characterize the magnetism of the MIPs. Adsorption experiments were performed to attain the optimum adsorption conditions. Under the optimized conditions, the obtained maximum adsorption capacity (Q, mg·g

) of the MIPs particles is found to be 164.20 mg g

, and the imprinting factor (IF) is 4.93. Four reference molecules were used to test the selectivity of the MIPs particles, which indicates that the recognition sites can adsorb template molecules with selectivity. Furthermore, the prepared magnetic MIPs particles were applied to capture BHb from the real samples (calf blood) effectively.

Strontium-doped organic-inorganic hybrids towards three-dimensional scaffolds for osteogenic cells

Łukasz John, Marta Podgórska, Jean-Marie Nedelec, Łucja Cwynar-Zając, Piotr DzięgielPMID: 27524003 DOI: 10.1016/j.msec.2016.05.105

Abstract

Biomimetic organic-inorganic hybrid bioscaffolds are developed to complement or replace damaged fragments in bone tissue surgery. The aim of this work was to develop a simple and fast method to prepare composite material for bone engineering, avoiding time consuming and complex methodologies. The resulting materials (also called in this work as hybrid composites or hybrid scaffolds) have a three-dimensional macroporous polymer-like network derived from triethoxyvinylsilane (TEVS) and 2-hydroxyethylmethacrylate (HEMA) monomers, with incorporated calcium, strontium, and phosphate ions. The materials were fully characterized using FT-IR, biomineralization studies, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy, scratch tests, Young's modulus and compressive strength tests, and gas physisorption. We report a comprehensive study on the in vitro effect of novel strontium doped materials on human bone cells. In vitro investigations were conducted using a normal human osteoblast cell line that mimics the cellular events of the in vivo intramembranous bone formation process. The materials do not have a negative impact on the survival of the normal human osteoblasts; moreover, materials doped with strontium show that not only are cells able to survive, but they also attach to and grow on a bioscaffolds surface. For this reason, they may be used in future in vivo experiments.pH responsive cylindrical MSN for oral delivery of insulin-design, fabrication and evaluation

Arijit Guha, Nikhil Biswas, Kaustav Bhattacharjee, Nityananda Sahoo, Ketousetuo KuotsuPMID: 27540687 DOI: 10.1080/10717544.2016.1209796

Abstract

The objective of the present study was to develop novel PMV [poly (methacrylic acid-co-vinyl triethoxylsilane)]-coated mesoporous silica nanoparticles (MSN) with improved hypoglycemic effect for oral insulin (INS) delivery.MSN was synthesized under acidic condition using Pluronic® P 123 and Tetra ethoxy orthosilane. Surfactant was removed by calcination. Calcined MSN was coated with pH sensitive polymer PMV. Cytotoxicity of this coated MSN was evaluated by MTT assay using CHO-K1 cell line. Different MSN samples were characterized with BET surface area analyzer, FESEM, TEM, FT-IR, XRD, TG-DTA. In vivo study was performed using male rats. Pharmacokinetic study was conducted using HPLC.

Highest surface area (304.3921 m

/g) was observed in case of calcined sample. Adsorption pore width of final coated sample was highest (64.7844 nm) compared with others. No noticeable cytotoxicity was observed for this coated support. The entrapment efficiency of insulin was found to be 39.39%. In vitro studies were done at different pH using Franz-diffusion cell. Results showed significant release at pH 7.4. Cumulative drug release over a period of 6 h was more than 48% at this systemic pH. Effect of this MSN-PMV-INS on blood glucose level was retained for 16 h. This novel formulation has shown 73.10% relative bioavailability of insulin.

A novel-coated mesoporous silica support was successfully developed for delivery of insulin through oral route.

Comparison of two silica based nonviral gene therapy vectors for breast carcinoma: evaluation of the p53 delivery system in Balb/c mice

Chandrababu Rejeeth, Raju VivekPMID: 27111431 DOI: 10.1080/21691401.2016.1175443

Abstract

Silica nanoparticles as a nonviral vector for in vivo gene therapy neither surface functionalized SiNp1 is neither "a cationic ion" nor a surface (encapsulation) nor SiNp2 (adsorption). p53 gene expression in the breast upon (i.v) administration. SiNp1 showed a 50- and 100-fold transfection activity, tumor growth inhibition, animal survival (80%), and high levels of p53 and Bax were detected in the sera of treated animals compared to SiNp2 or naked pCMV/p53, respectively. These results demonstrate for improvements in the both systems. This study suggests that nonviral vector systems will have important roles in achieving the impermanent gene transfer in vivo.Temperature effect on the structure and formation kinetics of vinyltriethoxysilane-derived organic/silica hybrids

Dimas R Vollet, Carlos M Awano, Fabio S de Vicente, Alberto Ibañez Ruiz, Dario A DonattiPMID: 21736335 DOI: 10.1021/la200978y

Abstract

The structure and formation kinetics of organic/silica hybrid species prepared from acid hydrolysis of vinyltriethoxisilane has been studied in situ by small-angle X-ray scattering (SAXS) at 298, 318, and 333 K in a strongly basic step of the process. The evolution of the SAXS intensity is compatible with the formation of linear chains which grow, coil, and branch to form polymeric macromolecules in solution. The SAXS data were analyzed by the scattering from a persistent chain model for polymeric macromolecules in solution using a modified branching Sharp and Bloomfield global function, which incorporates a branching probability typical of randomly and nonrandomly branched polycondensates, and in a particular case, it is also valid for polydisperse coils of linear chains. Growth of linear chains and coiling dominate the process up to the formation of likely monodisperse Gaussian coils or polydisperse coils of linear chains. The link probability to form a branching point is increased with time to form nonrandomly branched polycondensates in solution. The kinetics of the process is accelerated with temperature, but all the curves formed by the time evolution of the structural parameters in all temperatures can correspondingly be matched on a unique curve by using an appropriate time scaling factor. The activation energy of the process was evaluated as ΔE = 21 ± 1 kJ/mol. The characteristics of the kinetics are in favor of a complex overall mechanism controlled by both condensation reactions and dynamical forces driven by interfacial energy up to the final structure development of the hybrids.Preparation of a novel magnetic microporous adsorbent and its adsorption behavior of p-nitrophenol and chlorotetracycline

Yan Ma, Qing Zhou, Aimin Li, Chendong Shuang, Qianqian Shi, Mancheng ZhangPMID: 24380891 DOI: 10.1016/j.jhazmat.2013.12.015

Abstract

A novel method for fabricating hypercrosslinked magnetic polymer beads with improved acid resistance was developed. Magnetite nanoparticles were covered with tetraethoxysilane and vinyltriethoxysilane, followed by co-polymerization and post-crosslinking. The resulting M150 beads were highly stable at pH ≥ 2 and were superparamagnetic, with a saturation magnetization of 3.1 emu/g. M150 exhibited a specific surface area of 1022.4m(2)/g and an average pore width of 2.6 nm. The adsorption of p-nitrophenol and chlorotetracycline (CTC) onto M150 and the commercial non-magnetic resins NDA 150 and XAD-4 followed both pseudo-first-order and pseudo-second-order equations. M150 displayed much faster kinetics than the other resins because of its small particle size and abundant macropores. The adsorption isotherm of p-nitrophenol onto the three resins fitted the Freundlich equation (R(2)>0.98), whereas CTC adsorption was better described by the Langmuir isotherm. p-Nitrophenol adsorption was optimal at pH ≤ 4, whereas CTC adsorption was optimal at pH 5-6. All three sorbents showed high reusability for p-nitrophenol adsorption. XAD-4 demonstrated the highest reusability for CTC. The CTC adsorption capacities of M150 and NDA150 decreased by 12.42% and 20% after 10 adsorption-desorption cycles, respectively.Synthesis of hybrid sol-gel materials and their biological evaluation with human mesenchymal stem cells

M Hernández-Escolano, M J Juan-Díaz, M Martínez-Ibáñez, J Suay, I Goñi, M GurruchagaPMID: 23475116 DOI: 10.1007/s10856-013-4900-y

Abstract

Surface engineering of biomaterials could promote the osseointegration of implants. In this work, two types of hybrid sol-gel materials were developed to stimulate cell attachment, proliferation and differentiation of osteogenic cells. One type was synthesised from vinyl triethoxysilane (VTES) and tetraethyl-orthosilicate (TEOS) at different molar ratios, while the other from VTES and hydroxyapatite particles (HAp). Hybrid materials were systematically investigated using nuclear magnetic resonance, Fourier transform infrared spectroscopy and contact angle metrology. The biocompatibility and osseoinduction of the coatings were evaluated by measuring mesenchymal stem cell proliferation using MTT assays and analysing the mineralised extracellular matrix production by quantifying calcium-rich deposits. The results highlighted the versatility of these coatings in obtaining different properties by changing the molar ratio of the VTES:TEOS precursors. Thus, mineralisation was stimulated by increasing TEOS content, while the addition of HAp improved cell proliferation but worsened mineralisation.GO crosslinked hydrogel nanocomposites of chitosan/carboxymethyl cellulose - A versatile adsorbent for the treatment of dyes contaminated wastewater

Hemant Mittal, Ali Al Alili, Pranay P Morajkar, Saeed M AlhassanPMID: 33189751 DOI: 10.1016/j.ijbiomac.2020.11.079

Abstract

Graphene oxide (GO) crosslinked nanocomposites hydrogels (NCH) of chitosan (CS) and carboxymethyl cellulose (CMC) were synthesized and the feasibility of its application as a versatile adsorbent for the remediation of cationic (methylene blue, MB) as well as anionic (methyl orange, MO) dyes contaminated wastewater was explored. Initially, GO was functionalized with vinyltriethoxysilane which was subsequently used as a chemical crosslinker to synthesize the NCH of CS and CMC (CS/CMC-NCH) with the polymeric mixture of diallyldimethylammonium chloride and 2-acrylamido-2-methyl-1-propanesulfonic acid. About 99% dye was adsorbed from 50 mg/L dye solution of MB dye with 0.4 g/L of CS/CMC-NCH at pH 7, whereas, for MO about 82% dye was adsorbed with 0.6 g/L of CS/CMC-NCH at pH 3. The Adsorption of both dyes is well explained using pseudo-second-order and Langmuir models with the maximum adsorption capacities of 655.98 mg/g

for MB and 404.52 mg

/g

for MO. Thermodynamics studies suggested spontaneous and exothermic nature of the adsorption process with values of ΔS < 0 and ΔH > 0. Furthermore, CS/CMC-NCH showed excellent regeneration capacity for continuous twenty cycles of adsorption-desorption. Therefore, the synthesized CS/CMC-NCH is a versatile adsorbent that can treat both anionic and cationic dyes contaminated wastewater.